Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . These methods often require specific reaction conditions, such as the use of diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of functional groups into the compound, enhancing its reactivity and applicability.
Chemical Reactions Analysis
Types of Reactions
Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxime or nitro compound.
Reduction: Reduction reactions can convert the carboxylate group into an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oximes or nitro compounds, while reduction reactions can produce alcohols or aldehydes.
Scientific Research Applications
Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical processes. This selective binding can modulate the activity of enzymes, alter metabolic pathways, and affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as 1-aminocyclopropanecarboxylic acid and its analogs . These compounds share structural similarities but differ in their ring size and substituents.
Uniqueness
Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a carboxylate group on the cyclohexane ring. This combination of functional groups and stereochemistry enhances its reactivity and makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
methyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKBWUZZPSEGLC-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362490-42-4 |
Source
|
Record name | methyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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